1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine
Overview
Description
1-(3-Chloropyridin-2-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group at the 3-position and a pyrazole ring linked at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chloropyridine-2-carboxaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The mixture is heated under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings using reactors designed to handle larger volumes and ensure consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions on the pyridine and pyrazole rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-one.
Reduction Products: Reduction can produce 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-ol.
Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the reagents and conditions used.
Mechanism of Action
Target of Action
The primary target of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine is the ryanodine receptor . This receptor plays a crucial role in the regulation of calcium ion channels in muscle cells, including both skeletal and cardiac muscles .
Mode of Action
This compound interacts with its target, the ryanodine receptor, by inducing its activation . This activation leads to the release of endogenous calcium ions, which can cause paralysis and ultimately death in sensitive species .
Biochemical Pathways
The compound affects the calcium signaling pathway, specifically the regulation of intracellular calcium levels . By activating the ryanodine receptor, it causes an increase in intracellular calcium levels, which disrupts normal cellular processes and leads to cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of calcium ion homeostasis, leading to cell dysfunction and death . This is particularly effective against certain pests, making the compound a potential ingredient in insecticides .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine on cellular function in in vitro or in vivo studies have not been extensively studied
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine
1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine
1-(3-iodopyridin-2-yl)-1H-pyrazol-4-amine
1-(3-methylpyridin-2-yl)-1H-pyrazol-4-amine
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZTIOBQTWOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.